molecular formula C24H32FN5O B2964046 2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide CAS No. 692737-21-6

2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B2964046
CAS No.: 692737-21-6
M. Wt: 425.552
InChI Key: WHYSMOICDDPQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H32FN5O and its molecular weight is 425.552. The purity is usually 95%.
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Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Activities

Research has shown that derivatives of 2-(4-phenylpiperazin-1-yl)acetamide exhibit antioxidant, analgesic, and anti-inflammatory activities. A study synthesizing a new compound in this category demonstrated significant DPPH radical scavenging activity alongside notable analgesic and anti-inflammatory effects when compared to standard treatments (P. Nayak et al., 2014).

Antimicrobial and Anticholinesterase Activities

Another study synthesized new thiazole derivatives of 2-(4-arylpiperazine-1-yl)acetamides, evaluating them for antimicrobial and anticholinesterase activities. Although these compounds were expected to exhibit acetylcholinesterase inhibitory activities, they showed weak effects. However, significant antifungal activity was noted, particularly against Candida parapsilosis (L. Yurttaş et al., 2015).

Radiosynthesis for Imaging Applications

Radiosynthesis of novel compounds like DPA-714 for imaging translocator protein (18 kDa) with positron emission tomography (PET) is another application. Such compounds, designed with a fluorine atom for labeling with fluorine-18, enable in vivo imaging to study various neurological conditions (F. Dollé et al., 2008).

Memory Enhancement Effects

Research on 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide derivatives has explored their potential to enhance memory capabilities in animal models, indicating a promising avenue for cognitive enhancement or neuroprotective therapies (Li Ming-zhu, 2008).

Antitumor Activities

Compounds within this chemical category have also been synthesized to investigate their antitumor activities. Such research aims to develop new therapeutic agents that can selectively target tumor cells, offering potential advancements in cancer treatment (Xiong Jing, 2011).

Mechanism of Action

Target of Action

The primary targets of 2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in various conditions.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN5O/c1-2-27-10-12-28(13-11-27)19-24(31)26-20-8-9-23(22(25)18-20)30-16-14-29(15-17-30)21-6-4-3-5-7-21/h3-9,18H,2,10-17,19H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYSMOICDDPQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.